molecular formula C12HBrCl6O B012259 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran CAS No. 107207-47-6

8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran

Cat. No. B012259
M. Wt: 453.7 g/mol
InChI Key: VVHYMQIFILXZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran (8-Br-HCDF) is a synthetic chemical that belongs to the group of polychlorinated dibenzofurans (PCDFs). It is a persistent organic pollutant (POP) that has been found in various environmental matrices, including soil, sediment, and water. Due to its toxic properties, 8-Br-HCDF has been the subject of scientific research to understand its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism Of Action

The mechanism of action of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran is not fully understood. However, it is known to bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and cellular homeostasis. Binding of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran to AhR leads to the activation of downstream signaling pathways, which can result in the induction of oxidative stress, inflammation, and cell death.

Biochemical And Physiological Effects

Exposure to 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran has been associated with a range of biochemical and physiological effects. In animal studies, 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran has been shown to induce liver damage, immune dysfunction, and developmental toxicity. It has also been found to alter the expression of genes involved in xenobiotic metabolism, oxidative stress, and inflammation. In vitro studies have shown that 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran can induce apoptosis and cell cycle arrest in various cell types.

Advantages And Limitations For Lab Experiments

As a reference compound, 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran has several advantages for toxicological studies. It is a well-characterized compound with a known mechanism of action, which allows for the comparison of toxicological data across different studies. It is also relatively stable and can be easily synthesized in the laboratory. However, the high toxicity of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran limits its use in certain experiments, particularly those involving live animals.

Future Directions

There are several future directions for research on 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran. One area of interest is the development of alternative methods for the synthesis of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran that are more efficient and environmentally friendly. Another area of research is the identification of biomarkers that can be used to assess the exposure and toxicity of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran in humans and wildlife. Additionally, there is a need for further studies to elucidate the mechanism of action of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran and its potential role in the development of diseases such as cancer.

Synthesis Methods

The synthesis of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran involves the bromination of 1,2,3,4,6,7-hexachlorodibenzofuran (HCDF) using bromine and a suitable solvent. The reaction is usually carried out under reflux conditions, and the yield of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran is dependent on the reaction time and temperature. The purity of the product can be improved by recrystallization or column chromatography.

Scientific Research Applications

Due to its high toxicity, 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran has been used as a reference compound in toxicological studies to assess the toxicity of other PCDFs. It has also been used as a standard in the analysis of PCDFs in environmental samples. The use of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran as a reference compound has facilitated the comparison of toxicological data across different studies, and has contributed to the development of regulatory guidelines for PCDFs.

properties

CAS RN

107207-47-6

Product Name

8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran

Molecular Formula

C12HBrCl6O

Molecular Weight

453.7 g/mol

IUPAC Name

8-bromo-1,2,3,4,6,7-hexachlorodibenzofuran

InChI

InChI=1S/C12HBrCl6O/c13-3-1-2-4-6(15)7(16)8(17)10(19)12(4)20-11(2)9(18)5(3)14/h1H

InChI Key

VVHYMQIFILXZJE-UHFFFAOYSA-N

SMILES

C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Br)Cl)Cl

Canonical SMILES

C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Br)Cl)Cl

synonyms

MONOBROMO-HEXACHLORODIBENZOFURAN

Origin of Product

United States

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